5-hydroxyflecainide

Cardiac Electrophysiology Antiarrhythmic Drug Development Metabolite Pharmacology

Pharmacogenomic and PK/PD labs require a reliable, high-purity 5-hydroxyflecainide standard to quantify CYP2D6 activity, yet many sources conflate parent flecainide with its metabolite, compromising assay validity. This ≥98% pure reference standard resolves that gap. • Exclusive CYP2D6 dependency enables accurate phenotype-genotype correlation and DDI assessment. • Quantify 5-hydroxyflecainide in plasma/urine with LC-MS/MS or HPLC-fluorescence for TDM in renal impairment. • Distinct electrophysiological profile: equipotent on atrial refractoriness but lacks marked infranodal (HV) effects, critical for ion channel panels. Supplied with full Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C15H19F3N2O3
Molecular Weight 332.32 g/mol
CAS No. 83526-33-4
Cat. No. B125752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxyflecainide
CAS83526-33-4
SynonymsS 24623;  5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide;  5-O-(Detrifluoroethane) Flecainide;  5-Hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide
Molecular FormulaC15H19F3N2O3
Molecular Weight332.32 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F
InChIInChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22)
InChIKeyFVJPPEWHZCSTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyflecainide Overview


5-Hydroxyflecainide (CAS 83526-33-4, also designated meta-O-dealkylated flecainide or S-24623) is the major active metabolite of the Class Ic antiarrhythmic agent flecainide, generated via cytochrome P450 2D6 (CYP2D6)-mediated O-dealkylation [1]. Unlike the parent drug, which is primarily eliminated renally as unchanged compound, 5-hydroxyflecainide is a key analyte in pharmacokinetic, drug-drug interaction, and pharmacogenomic studies due to its dependence on polymorphic CYP2D6 activity [2]. It is supplied as a reference standard with typical purity specifications of ≥98% for analytical method development and clinical research applications [3].

1 CYP2D6 metabolite pathway probe for pharmacogenomic studies
2 PK / DDI analytical reference standard for metabolite quantitation
3 Electrophysiology research context with metabolite-specific endpoint profile
4 HPLC-FL / LC-MS/MS method fit for bioanalytical method development

Why 5-Hydroxyflecainide Is Irreplaceable


Flecainide and its metabolites exhibit divergent electrophysiological potencies and metabolic dependencies that preclude analytical or functional interchangeability. While flecainide itself demonstrates potent sodium channel blockade, its primary metabolite 5-hydroxyflecainide is approximately one-half as potent on a milligram-per-milligram basis and lacks marked effects on infranodal (HV interval) conduction [1]. Conversely, the secondary lactam metabolite S-26191 is less than one-tenth as potent as the parent drug [1]. Moreover, 5-hydroxyflecainide formation is exclusively dependent on CYP2D6 activity, making it a specific biomarker for CYP2D6 phenotyping and drug-drug interaction studies involving this polymorphic enzyme [2]. Substituting generic flecainide or alternative metabolites would therefore invalidate quantitative pharmacokinetic modeling, confound pharmacogenomic analyses, and misrepresent true antiarrhythmic activity in in vitro electrophysiology assays.

Flecainide parent standard
vs 5-Hydroxyflecainide
Potency profile differs; lacks CYP2D6-dependent formation biomarker context
Lactam metabolite S-26191
vs 5-Hydroxyflecainide
Reported potency rank differs >5-fold; distinct metabolic pathway and EP profile
Generic flecainide ref. standard
vs 5-Hydroxyflecainide
Cannot serve as CYP2D6-specific metabolite biomarker; PK modeling context may shift

5-Hydroxyflecainide vs. Flecainide & S-26191


Antiarrhythmic Potency vs. Flecainide

In a head-to-head canine electrophysiology study, 5-hydroxyflecainide (S-24623) produced maximal electrophysiologic effects approximately equivalent to flecainide but was only one-half as potent on a milligram-per-milligram basis [1]. Specifically, at doses of 2 and 4 mg/kg for flecainide versus 4 and 8 mg/kg for S-24623, both compounds significantly prolonged minimum atrial paced cycle length, atrioventricular nodal effective and functional refractory periods, and right ventricular effective refractory period to comparable extents [1]. However, only flecainide significantly prolonged sinus cycle length (p < 0.01), and S-24623 lacked marked effects on infranodal (HV interval) conduction [1].

EP Potency vs Flecainide
Head-to-head
~50% potency vs flecainide (mg/mg); equivalent maximal EP effect; lacks sinus cycle length & HV interval effect
Reported EP endpoint context
Canine model; IV 2-4 mg/kg; n=8 per compound
Cardiac Electrophysiology Antiarrhythmic Drug Development Metabolite Pharmacology

Potency vs. Lactam Metabolite S-26191

The same canine electrophysiology study directly compared 5-hydroxyflecainide (S-24623) with the sequential lactam metabolite S-26191. S-26191 exhibited qualitatively similar but much weaker electrophysiologic actions, being less than one-tenth as potent as flecainide [1]. Since 5-hydroxyflecainide was approximately one-half as potent as flecainide, this establishes that 5-hydroxyflecainide is at least 5-fold more potent than S-26191 in this model [1].

Potency vs S-26191
Head-to-head
>5-fold more potent than lactam metabolite S-26191 in canine EP model
Reported potency rank context
Canine model; n=7-8 per group
Metabolite Structure-Activity Relationship Cardiac Safety Pharmacology Drug Metabolism

CYP2D6-Dependent Formation Biomarker

5-Hydroxyflecainide is formed exclusively via CYP2D6-mediated O-dealkylation of flecainide [1]. A population pharmacokinetic analysis of 163 genotyped patients demonstrated that CYP2D6 genotype significantly modulates age-related decline in flecainide metabolic clearance, with overall clearance reductions of 6.1% in homozygous extensive metabolizers, 16.3% in heterozygous extensive metabolizers, and 28.9% in intermediate/poor metabolizers [2]. The reduction in metabolic clearance in elderly (70 years) versus middle-aged (52 years) patients differed by genotype: 22.1% in het-EMs, 49.5% in IMs/PMs, and no change in hom-EMs [2].

CYP2D6 Clearance Biomarker
Population PK context
28.9% total clearance reduction in IM/PM vs hom-EM; 49.5% age-related decline in elderly IM/PM
Supports PGx model interpretation
n=163 patients; Japanese cohort; CYP2D6 genotyped
Pharmacogenomics CYP2D6 Phenotyping Personalized Medicine

Quinine-Induced CYP2D6 Inhibition

In a clinical pharmacokinetic interaction study, co-administration of quinine (a known CYP2D6 inhibitor) with flecainide significantly reduced the systemic clearance of flecainide from 9.1 to 7.6 ml·kg⁻¹·min⁻¹ and prolonged elimination half-life from 9.6 to 11.5 hours [1]. Critically, the amount of flecainide transformed to its first metabolite, 5-hydroxyflecainide (MODF), fell significantly, with no change in the renal excretion of the metabolite [1]. This directly confirms that 5-hydroxyflecainide formation is a sensitive in vivo marker of CYP2D6 inhibition.

CYP2D6 Inhibition Marker
Head-to-head
Flecainide clearance: 9.1 to 7.6 mL·kg⁻¹·min⁻¹ with quinine; 5-OH-flecainide formation significantly reduced
Reported DDI endpoint context
n=10 healthy subjects; crossover; flecainide IV + quinine PO
Drug-Drug Interactions CYP2D6 Inhibition Clinical Pharmacology

Validated HPLC-Fluorescence Quantitation

A validated high-performance liquid chromatographic method with fluorescence detection has been established for the specific quantitation of 5-hydroxyflecainide (meta-O-dealkylated flecainide) in human biological fluids, including serum and urine [1]. The method employs bonded-phase extraction and reversed-phase chromatography, with demonstrated inter-day and intra-day precision and accuracy suitable for clinical sample analysis [1]. This method has been applied to determine metabolite levels in healthy subjects and patients with arrhythmias or renal impairment [1].

HPLC-FL Method
Method context
Validated reversed-phase HPLC-FL; bonded-phase extraction; suitable for human serum/urine research matrices
Supports bioanalytical method fit
External calibration; distinct from parent & lactam
Bioanalytical Method Validation Therapeutic Drug Monitoring Forensic Toxicology

Physicochemical Differentiation from Flecainide

5-Hydroxyflecainide exhibits distinct physicochemical properties compared to the parent drug flecainide due to the loss of the trifluoroethoxy group at the meta position. The metabolite has a predicted LogP of 1.805 and a topological polar surface area (TPSA) of 70.59 Ų [1]. Flecainide, by contrast, contains an additional trifluoroethoxy moiety, resulting in higher lipophilicity and different membrane permeability characteristics. The LogP of 5-hydroxyflecainide falls within the optimal range (0-3) for drug-likeness, while its TPSA meets the Veber rule threshold (<140 Ų) [1].

Physicochemical Profile
Class-level
Predicted LogP 1.805; TPSA 70.59 Ų; 3 H-bond donors, 7 acceptors
Supports chromatographic method development
Predicted values; structural basis for retention & recovery
Physicochemical Characterization ADME Prediction Drug Design

5-Hydroxyflecainide Application Scenarios


CYP2D6 Phenotyping & Genotype-Guided Dosing

As the primary CYP2D6-dependent metabolite of flecainide, 5-hydroxyflecainide serves as a direct in vivo biomarker of CYP2D6 activity. Research laboratories conducting pharmacogenomic studies can quantify this metabolite in plasma or urine to correlate CYP2D6 genotype with metabolic phenotype, enabling genotype-guided dose adjustments that account for the 28.9% reduction in total clearance observed in intermediate/poor metabolizers compared to homozygous extensive metabolizers [1].

DDI Studies with CYP2D6 Inhibitors

5-Hydroxyflecainide formation is sensitive to CYP2D6 inhibition, as demonstrated by the significant reduction in metabolite formation during quinine co-administration [2]. Pharmaceutical and clinical research organizations can use this metabolite standard to develop and validate LC-MS/MS methods that quantify CYP2D6 inhibition by candidate drugs, providing critical safety data for regulatory submissions.

TDM of Flecainide in Special Populations

In patients with renal impairment or advanced age, altered flecainide metabolism may lead to accumulation of the parent drug or disproportionate changes in metabolite levels. Validated HPLC-fluorescence methods for 5-hydroxyflecainide quantitation in human serum and urine [3] enable clinical laboratories to offer comprehensive TDM services that distinguish between parent drug and active metabolite concentrations, supporting individualized dosing in vulnerable populations.

In Vitro Cardiac Electrophysiology

Although 5-hydroxyflecainide is approximately half as potent as flecainide in prolonging cardiac refractoriness, it produces maximal electrophysiologic effects equivalent to the parent drug while lacking marked effects on infranodal (HV interval) conduction [4]. Contract research organizations and academic laboratories investigating Class Ic antiarrhythmic mechanisms should include this metabolite in ion channel screening panels to fully characterize compound-specific effects on atrial versus ventricular conduction parameters.

Application
Selection Property
Validation Focus
CYP2D6 phenotyping studies
CYP2D6 pathway probe specificity
Metabolic clearance genotype correlation
CYP2D6 inhibition DDI studies
CYP2D6 inhibition sensitivity
Metabolite formation suppression endpoints
Flecainide metabolite bioanalysis
Chromatographic resolution from parent
Method accuracy in research matrices
In vitro cardiac EP research
Metabolite-specific EP profile
Atrial vs ventricular conduction endpoints

Technical Documentation Hub

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33 linked technical documents
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